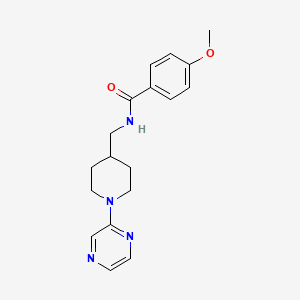

![molecular formula C13H21NO3 B2538988 5-甲酰基-6-氮杂双环[3.2.1]辛烷-6-羧酸叔丁酯 CAS No. 2193058-60-3](/img/structure/B2538988.png)

5-甲酰基-6-氮杂双环[3.2.1]辛烷-6-羧酸叔丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

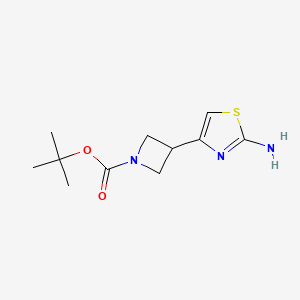

The compound tert-Butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate is a structurally complex molecule that is part of a broader class of compounds known as azabicycloalkane amino acids. These compounds are of significant interest in the field of drug discovery as they serve as rigid dipeptide mimetics, which can be used in structure-activity studies to develop peptide-based therapeutics .

Synthesis Analysis

The synthesis of related azabicycloalkane amino acids has been reported with various methods. For instance, an efficient synthesis of three diastereomers of a related compound, 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane, was achieved starting from methyl N-Boc-pyroglutamate. This process involved cleavage with vinylmagnesium bromide, Michael addition, and hydrogenolysis to yield the fused ring system . Another synthesis route for tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was described, which involved intramolecular lactonization and was characterized by 1H NMR spectroscopy and high-resolution mass spectrometry . A similar approach was used to synthesize the chiral version of this compound . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of tert-Butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using single crystal X-ray diffraction analysis. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was found to crystallize in the monoclinic space group P21/c, with a 1:1 ratio of diastereomers in the crystal . The chiral version of this compound crystallized in the orthorhombic space group P212121, indicating a noncentrosymmetric, chiral crystal structure . These findings suggest that tert-Butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate may also exhibit interesting crystalline properties that could be explored further.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in various studies. For instance, the electrochemistry of 5,7-di-tert-butylspiro[2.5]octa-4,7-dien-6-one and its derivatives was investigated, revealing that reduction leads to cyclopropane ring-opened products . Although this compound is not a direct analogue of tert-Butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate, the study provides valuable information on the potential reactivity of bicyclic systems with tert-butyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicycloalkane amino acids and related compounds are crucial for their application in drug design. For example, an efficient scalable route was developed for the synthesis of enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, which involved an innovative approach starting from a chiral lactone and an epimerization/hydrolysis step to avoid tedious purification . This highlights the importance of developing efficient synthetic routes that can produce these compounds with the desired physical and chemical properties at a larger scale.

科学研究应用

托品烷生物碱合成

8-氮杂双环[3.2.1]辛烷骨架是托品烷生物碱的核心结构,托品烷生物碱是一类具有有趣生物活性的化合物。研究人员将他们的研究重点放在了这种基本结构的立体选择性合成上。 通过开发合成方法,科学家们旨在获取托品烷生物碱以进行进一步的药理学研究 .

药物发现和药物化学

5-甲酰基-6-氮杂双环[3.2.1]辛烷-6-羧酸叔丁酯独特的双环结构使其成为药物开发的有趣候选者。药物化学家探索其作为设计具有特定生物活性的新型化合物的骨架的潜力。 通过在骨架的不同位置进行官能化,他们可以创建针对各种受体或酶的衍生物 .

催化和不对称合成

研究人员正在研究该化合物在不对称催化中的应用。其手性中心允许进行对映选择性转化,使其在复杂分子合成中具有价值。 通过修饰取代基,化学家可以针对特定反应调整骨架的反应性和选择性 .

有机合成和环扩张反应

5-甲酰基-6-氮杂双环[3.2.1]辛烷-6-羧酸叔丁酯的双环性质为环扩张反应提供了机会。化学家探索其在环加成、重排和环化反应中的反应性,以创建更大的环体系。 这些合成策略有助于开发多种有机分子 .

天然产物类似物

受天然产物的启发,科学家们基于5-甲酰基-6-氮杂双环[3.2.1]辛烷-6-羧酸叔丁酯骨架设计了类似物。这些类似物可能表现出改善的药理特性或新颖的生物活性。 通过模拟天然化合物,研究人员旨在发现新的药物开发先导化合物 .

材料科学和超分子化学

该化合物的刚性双环骨架可以作为材料科学中的构建块。研究人员探索其自组装性质以及与其他分子的相互作用。 通过将其整合到超分子结构中,他们创造了用于传感器、催化剂和药物递送系统等应用的功能材料 .

总之,5-甲酰基-6-氮杂双环[3.2.1]辛烷-6-羧酸叔丁酯在从药物发现到材料科学的各个领域都具有广阔前景。 其独特的结构和反应性使其成为科学探索和创新的激动人心的目标 . 如果你想了解更多细节或有任何其他问题,请随时提问! 😊

安全和危害

属性

IUPAC Name |

tert-butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-10-5-4-6-13(14,7-10)9-15/h9-10H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYQQSKNVDWVFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCCC1(C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Methoxyphenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid](/img/structure/B2538906.png)

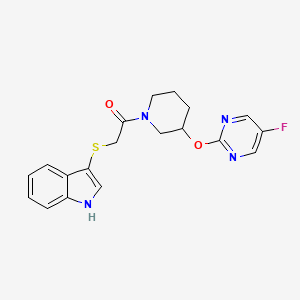

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-ethoxynicotinamide](/img/structure/B2538916.png)

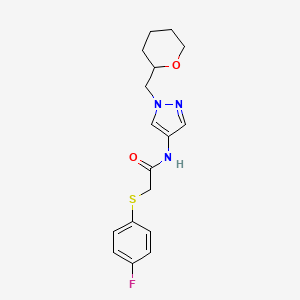

![(E)-2-amino-N-phenyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2538920.png)

amino}benzoic acid](/img/structure/B2538923.png)

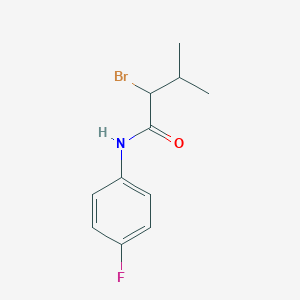

![[2-(2-Acetylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2538924.png)

![3-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2538925.png)

![8-(2-aminophenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![4-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2538927.png)

![{(3Z)-3-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl acetate](/img/structure/B2538928.png)